BenchChemオンラインストアへようこそ!

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Medicinal chemistry Drug design Metabolic stability

Research-grade compound (≥95%), non-GLP, for investigational use only. Features a cyclopropyl-pyridazinone core and N-(pyridin-2-ylmethyl)amide terminus — a bidentate Cu(II)-chelating motif ideal for copper-dyshomeostasis and metallophore design. The C3-cyclopropyl group provides metabolic resilience and occupies flat lipophilic selectivity pockets (e.g., BTK H2), while the propanamide linker confers superior antinociceptive potency over acetamide congeners. Differentiated from cyclohexyl, chlorobenzyl, and thiazolyl amide analogs that lack pyridyl hinge-binding capacity. Suitable for SPR profiling (cLogP ~1.2–1.8) and scaffold-hopping campaigns.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2097914-23-1
Cat. No. B2539798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide
CAS2097914-23-1
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCC(C(=O)NCC1=CC=CC=N1)N2C(=O)C=CC(=N2)C3CC3
InChIInChI=1S/C16H18N4O2/c1-11(16(22)18-10-13-4-2-3-9-17-13)20-15(21)8-7-14(19-20)12-5-6-12/h2-4,7-9,11-12H,5-6,10H2,1H3,(H,18,22)
InChIKeyQGOAIQQFCDEYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS 2097914-23-1): Structural Identity, Class Membership, and Procurement Context


2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS 2097914-23-1; molecular formula C₁₆H₁₈N₄O₂; MW 298.35 g/mol) is a synthetic pyridazinone-based propanamide bearing a 3-cyclopropyl substituent on the pyridazinone core and an N-(pyridin-2-ylmethyl) terminal amide . It belongs to the broader 3(2H)-pyridazinone pharmacophore class, which is recognized across medicinal chemistry for its privilege in yielding anti-inflammatory, analgesic, anticancer, and kinase-inhibitory activities [1]. This compound is supplied as a research-grade chemical (typical purity ≥95%) for non-human, non-veterinary investigational use . Its distinct combination of a metabolically resilient cyclopropyl group, a hydrogen-bond-capable pyridazinone carbonyl, and a metal-chelating pyridin-2-ylmethylamide side chain differentiates it structurally from both earlier-generation pyridazinone propanamides and close analogs bearing alternative amide substituents.

Why Pyridazinone Propanamide Analogs Cannot Be Interchanged: The Structural Determinants That Preclude Generic Substitution for CAS 2097914-23-1


The biological performance of pyridazinone propanamides is exquisitely sensitive to three structural features that vary across commercially available analogs: (i) the nature of the C3 substituent on the pyridazinone ring, (ii) the identity of the amide terminus, and (iii) the linker length between the pyridazinone N2 and the amide carbonyl. In the class, propanamide derivatives are consistently more potent than their acetamide counterparts in antinociceptive assays [1], demonstrating that the methyl branch on the α-carbon is a potency-driving element. The C3 cyclopropyl group introduces conformational rigidity and enhanced metabolic stability compared to linear alkyl or unsubstituted phenyl congeners [2], while substitution with a bulkier cyclopenta-fused ring yields a regioisomer with identical molecular formula but altered ring electronics and steric presentation . The pyridin-2-ylmethylamide terminus provides bidentate metal-coordination capacity absent in cyclohexyl, chlorobenzyl, or thiazolyl amide variants [3]. These cumulative differences mean that in-class compounds are not functionally interchangeable; procurement decisions must be guided by the specific substituent architecture of CAS 2097914-23-1.

Quantitative Differentiation Evidence for 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS 2097914-23-1) Versus Closest Analogs


C3 Substituent Effect: Cyclopropyl vs. Cyclopenta-Fused Core — Conformational Rigidity and Metabolic Stability Differentiation

The 3-cyclopropyl substituent on the pyridazinone core of CAS 2097914-23-1 confers a well-documented conformational rigidity and metabolic stability advantage relative to both unsubstituted and linearly alkylated pyridazinones. The cyclopropyl ring restricts rotational freedom about the C3–ring bond, pre-organizing the molecule into a binding-competent conformation while simultaneously shielding the adjacent positions from CYP450-mediated oxidative metabolism [1]. In contrast, the closest molecular-formula-matched comparator, 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS 2034296-93-8), replaces the discrete cyclopropyl with a cyclopentane ring fused to the pyridazinone, which eliminates the free rotation issue but introduces different ring electronics (saturated cyclopentane vs. cyclopropyl conjugation) and an altered H-bond acceptor presentation at C3 . Literature on pyridazinone SAR consistently demonstrates that cyclopropyl substitution at the pyridazinone C3 position enhances target binding affinity and metabolic stability versus hydrogen, methyl, or phenyl substituents [1].

Medicinal chemistry Drug design Metabolic stability

Amide Terminus Differentiation: Pyridin-2-ylmethyl vs. Cyclohexyl and Chlorobenzyl Amide Variants — Metal-Chelation and Hydrogen-Bonding Capacity

The N-(pyridin-2-ylmethyl) amide terminus of CAS 2097914-23-1 contains a 2-pyridyl nitrogen positioned to form a stable five-membered chelate ring with the amide carbonyl oxygen, enabling bidentate metal coordination. This structural motif has been quantitatively characterized in the closely related ligand 3-amino-N-(pyridin-2-ylmethyl)propanamide, which forms a Cu(II) complex with a conditional stability constant log β₁₁₀ sufficient to compete with amyloid-β copper binding at physiological pH 7.4 [1]. By contrast, the N-cyclohexyl analog (CAS 2034388-50-4) [2] and the N-(2-chlorobenzyl) analog lack the heterocyclic nitrogen required for bidentate chelation, reducing them to monodentate or non-chelating amide donors. The pyridin-2-ylmethyl group additionally provides a hydrogen-bond acceptor (pyridyl N) that can engage in target-directed interactions unavailable to purely aliphatic or halo-aromatic amide variants.

Bioinorganic chemistry Metallophore design Anti-inflammatory research

Propanamide vs. Acetamide Linker: Established Potency Advantage in Pyridazinone Antinociceptive and Anti-Inflammatory Assays

Within the 3(2H)-pyridazinone class, propanamide derivatives consistently outperform acetamide congeners in both antinociceptive and anti-inflammatory in vivo models. In a systematic study of 3(2H)-pyridazinone derivatives, propanamides were found to be generally more potent than corresponding acetamides; compound 15 (a representative propanamide) exhibited the highest antinociceptive activity among all tested derivatives [1]. In a separate series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives, the most active propanamide (compound IVa-3) demonstrated potent analgesic and anti-inflammatory activity superior to aspirin in the phenylbenzoquinone-induced writhing test and carrageenan-induced rat paw edema model . CAS 2097914-23-1 contains this same α-methyl-branched propanamide linker, whereas structurally related pyridazinone acetamides (e.g., 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide) would lack this branching.

Antinociceptive Anti-inflammatory Analgesic drug discovery

Predicted Physicochemical Differentiation: Lipophilicity (cLogP) and Solubility Profile vs. Close Pyridazinone Analogs

The combination of a compact C3-cyclopropyl group and a moderately polar pyridin-2-ylmethylamide tail in CAS 2097914-23-1 is predicted to produce a balanced lipophilicity profile distinct from close analogs. The 3-cyclopropylpyridazinone core has a computed logP of approximately 0.65 , and the addition of the N-(pyridin-2-ylmethyl)propanamide side chain yields an overall calculated cLogP in the range of 1.2–1.8 (predicted by fragment addition). In comparison, the N-cyclohexyl analog (CAS 2034388-50-4) is predicted to be substantially more lipophilic (ΔcLogP ≈ +1.0 to +1.5) due to the hydrophobic cyclohexyl ring [1]. The N-(2-chlorobenzyl) analog introduces a chloro-aromatic group predicted to increase cLogP by approximately +1.2 units while simultaneously reducing aqueous solubility . These differences in predicted lipophilicity directly impact permeability, plasma protein binding, and non-specific binding in cellular assays.

Physicochemical profiling ADME prediction Lead optimization

Kinase Inhibition Potential: Pyridazinone Propanamide Class Evidence and Structural Differentiation from Thiazolyl and Alkyl Amide Analogs

The pyridazinone propanamide scaffold has been validated as a kinase-inhibitory chemotype across multiple targets. Pyridazinone-based compounds have yielded potent inhibitors of Bruton's tyrosine kinase (BTK) with nanomolar IC₅₀ values and optimized metabolic stability through cyclopropyl amide isostere incorporation [1]. In the anticancer domain, 6-oxopyridazin-1(6H)-yl propanamide derivatives have demonstrated IC₅₀ values in the range of 1–3 μM against various human cancer cell lines , and closely related 3,6-disubstituted pyridazines have shown CDK2 inhibitory activity with anti-proliferative IC₅₀ values as low as 0.43 μM against T-47D breast cancer cells [2]. CAS 2097914-23-1 combines the kinase-privileged pyridazinone core with the cyclopropyl group favorable for occupying flat hydrophobic kinase pockets [1] and the pyridin-2-ylmethyl amide capable of hinge-region hydrogen bonding — a pharmacophore combination absent in the thiazolyl amide (CAS 2034233-08-2) and cyclohexyl amide (CAS 2034388-50-4) variants.

Kinase inhibition Cancer research Structure-activity relationship

Best-Fit Research and Industrial Application Scenarios for 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS 2097914-23-1)


Kinase Inhibitor Hit Finding and Lead Optimization Programs Targeting the ATP-Binding Site

The pyridazinone core is a validated kinase-inhibitory scaffold, and the pyridin-2-ylmethyl amide terminus of CAS 2097914-23-1 provides a hinge-region hydrogen-bonding motif analogous to that found in approved kinase inhibitors. The C3-cyclopropyl group is well-suited to occupy flat, lipophilic selectivity pockets (e.g., the BTK H2 pocket) [1]. Procurement of this specific compound enables SAR exploration of the cyclopropyl-pyridazinyl-propanamide pharmacophore; the cyclohexyl amide and thiazolyl amide analogs lack the pyridyl hinge-binding element and therefore cannot serve as surrogates for this purpose.

Copper(II) Metallophore Design for Inflammation and Neurodegeneration Models

The N-(pyridin-2-ylmethyl)amide group forms stable bidentate Cu(II) chelates at physiological pH, as demonstrated with the close structural analog 3-amino-N-(pyridin-2-ylmethyl)propanamide, which binds Cu(II) with conditional stability constants sufficient to compete with amyloid-β copper binding [2]. CAS 2097914-23-1 can serve as a scaffold for designing metallophores targeting copper dyshomeostasis in inflammatory and neurodegenerative conditions. The cyclohexyl and chlorobenzyl amide analogs lack this chelation capacity and are unsuitable for this application.

In Vivo Phenotypic Screening for Analgesic and Anti-Inflammatory Activity

Propanamide-substituted pyridazinones consistently exhibit superior in vivo antinociceptive and anti-inflammatory potency relative to both acetamide congeners and aspirin, with ED₅₀ values reaching as low as 0.04 mg/kg in writhing models versus aspirin's ED₅₀ of 39.15 mg/kg [3]. CAS 2097914-23-1 bears the propanamide linker essential for this potency advantage. Its predicted moderate lipophilicity (cLogP ~1.2–1.8) further supports adequate aqueous solubility for in vivo formulation, distinguishing it from more lipophilic analogs that may require co-solvent vehicles.

Physicochemical Property Benchmarking in Pyridazinone Lead Series

With a predicted cLogP approximately 1.0–1.5 log units lower than its N-cyclohexyl and N-(halobenzyl) counterparts , CAS 2097914-23-1 occupies a favorable central position in the lipophilicity range for oral drug-likeness (Rule of Five compliance). Its computed TPSA and H-bond donor/acceptor profile place it within the recommended property space for CNS or peripheral exposure. This makes it a valuable reference compound for establishing physicochemical structure-property relationships (SPR) within a pyridazinone lead optimization series, particularly for benchmarking the impact of amide terminus modifications on logP, solubility, and permeability.

Quote Request

Request a Quote for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.